molecular formula C6H12N2 B577884 (1S,2S)-4-Cyclohexene-1,2-diamine CAS No. 1241684-26-3

(1S,2S)-4-Cyclohexene-1,2-diamine

Cat. No. B577884
CAS RN: 1241684-26-3
M. Wt: 112.176
InChI Key: ZDENNVQHCXLZDN-WDSKDSINSA-N
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Description

(1S,2S)-4-Cyclohexene-1,2-diamine, also known as trans-1,2-cyclohexanediamine, is a chiral diamine that has gained significant attention in the field of organic chemistry due to its unique properties. The compound has been widely used as a chiral building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-4-Cyclohexene-1,2-diamine is not fully understood. However, it is believed that the compound acts as a chiral auxiliary by forming a complex with the substrate, which leads to the formation of a chiral product with high enantioselectivity.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (1S,2S)-4-Cyclohexene-1,2-diamine. However, it has been reported that the compound is non-toxic and has low acute toxicity.

Advantages and Limitations for Lab Experiments

The use of (1S,2S)-4-Cyclohexene-1,2-diamine as a chiral building block has several advantages, including high enantioselectivity, low toxicity, and ease of synthesis. However, one of the limitations is the high cost of the chiral diamine, which may limit its application in large-scale synthesis.

Future Directions

There are several future directions for the research and development of (1S,2S)-4-Cyclohexene-1,2-diamine. One direction is the development of new and efficient synthetic methods for the preparation of the chiral diamine. Another direction is the exploration of its application in asymmetric catalysis for the synthesis of chiral compounds. Additionally, the use of (1S,2S)-4-Cyclohexene-1,2-diamine as a chiral building block for the synthesis of new pharmaceuticals and agrochemicals is an area of interest for future research.

Synthesis Methods

The synthesis of (1S,2S)-4-Cyclohexene-1,2-diamine can be achieved by several methods, including asymmetric hydrogenation, enzymatic resolution, and chiral auxiliary-based synthesis. One of the most commonly used methods is the asymmetric hydrogenation of cyclohexanedione using a chiral catalyst, which yields (1S,2S)-4-Cyclohexene-1,2-diamine with high enantioselectivity. Another method involves the use of a chiral auxiliary, such as (R)- or (S)-phenylglycinol, to synthesize the chiral diamine.

Scientific Research Applications

(1S,2S)-4-Cyclohexene-1,2-diamine has been widely used as a chiral building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. For example, it has been used as a key intermediate in the synthesis of the anti-cancer drug R-Fluoxetine and the anti-inflammatory drug Dexketoprofen. Additionally, it has been used as a chiral ligand in asymmetric catalysis, which has led to the development of new and efficient synthetic methods for the preparation of chiral compounds.

properties

IUPAC Name

(1S,2S)-cyclohex-4-ene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-5-3-1-2-4-6(5)8/h1-2,5-6H,3-4,7-8H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDENNVQHCXLZDN-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]([C@H]1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10712086
Record name (1S,2S)-Cyclohex-4-ene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-4-Cyclohexene-1,2-diamine

CAS RN

1241684-26-3
Record name (1S,2S)-Cyclohex-4-ene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1241684-26-3
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